7-(Pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2,3-DIMETHOXY-5-[7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER is a complex organic compound featuring a triazolopyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-5-[7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER typically involves the condensation of aminoguanidine with ethyl benzoylacetate to form 3-amino-1,2,4-triazole, followed by further condensation with ethyl acetoacetate to form the pyrimidinone ring . The reaction conditions often require refluxing in solvents such as xylene or butanol, with the addition of bases like sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHOXY-5-[7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
2,3-DIMETHOXY-5-[7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit cell proliferation
Mechanism of Action
The mechanism of action of 2,3-DIMETHOXY-5-[7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER involves inhibition of key enzymes and signaling pathways. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound also affects the ERK signaling pathway, reducing phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, known for its anticancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits antiproliferative and antimicrobial activities.
Uniqueness
2,3-DIMETHOXY-5-[7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER is unique due to its specific triazolopyrimidine core, which provides distinct biological activities and potential for targeted cancer therapy .
Properties
Molecular Formula |
C19H17N5O3 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H17N5O3/c1-25-15-10-13(11-16(26-2)17(15)27-3)18-22-19-21-9-6-14(24(19)23-18)12-4-7-20-8-5-12/h4-11H,1-3H3 |
InChI Key |
ISZDCHAQPBCYAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4 |
Origin of Product |
United States |
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